molecular formula C17H18F3NO2S B3040983 [4-phenyl-5-(trifluoromethyl)-2-thienyl]methyl N-(tert-butyl)carbamate CAS No. 256425-43-1

[4-phenyl-5-(trifluoromethyl)-2-thienyl]methyl N-(tert-butyl)carbamate

Cat. No.: B3040983
CAS No.: 256425-43-1
M. Wt: 357.4 g/mol
InChI Key: QIFNVUKEXYKDGB-UHFFFAOYSA-N
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Description

[4-phenyl-5-(trifluoromethyl)-2-thienyl]methyl N-(tert-butyl)carbamate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thienyl group, a trifluoromethyl group, and a phenyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound are not well-documented, suggesting that it may still be in the research and development phase. typical industrial synthesis would likely involve scalable reactions with optimized yields and purity, using cost-effective reagents and conditions.

Chemical Reactions Analysis

Types of Reactions

[4-phenyl-5-(trifluoromethyl)-2-thienyl]methyl N-(tert-butyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, leading to a variety of derivatives.

Scientific Research Applications

Chemistry

In chemistry, [4-phenyl-5-(trifluoromethyl)-2-thienyl]methyl N-(tert-butyl)carbamate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be used to study the effects of trifluoromethyl and thienyl groups on biological systems. Its potential interactions with enzymes and receptors can provide insights into new drug development.

Medicine

In medicine, the compound’s unique structure could be explored for its potential therapeutic effects. Research may focus on its ability to interact with specific molecular targets, leading to the development of new pharmaceuticals.

Industry

In the industrial sector, this compound could be used in the production of specialty chemicals and materials. Its stability and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of [4-phenyl-5-(trifluoromethyl)-2-thienyl]methyl N-(tert-butyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity, while the thienyl and phenyl groups contribute to its overall stability and reactivity. The exact pathways and molecular targets are still under investigation, requiring further research to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium chloride: Known for its antimicrobial properties.

    Domiphen bromide: Used as a disinfectant and antiseptic.

    Bis(2-ethylhexyl) terephthalate: A plasticizer used in the production of flexible plastics.

Uniqueness

What sets [4-phenyl-5-(trifluoromethyl)-2-thienyl]methyl N-(tert-butyl)carbamate apart from these similar compounds is its unique combination of functional groups, which provides a distinct set of chemical properties and potential applications. The presence of the trifluoromethyl group, in particular, enhances its reactivity and stability, making it a valuable compound for various scientific and industrial applications.

Conclusion

This compound is a compound with significant potential in various fields of research and industry. Its unique structure allows for diverse chemical reactions and applications, making it a valuable subject for further study and development.

Properties

IUPAC Name

[4-phenyl-5-(trifluoromethyl)thiophen-2-yl]methyl N-tert-butylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3NO2S/c1-16(2,3)21-15(22)23-10-12-9-13(11-7-5-4-6-8-11)14(24-12)17(18,19)20/h4-9H,10H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIFNVUKEXYKDGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)OCC1=CC(=C(S1)C(F)(F)F)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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